7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione

Streptokinase A inhibition Antivirulence screening Xanthine-based inhibitors

This compound is a fully substituted purine-2,6-dione (xanthine) with distinct benzyl and 4-chlorobenzylthio substituents at N7 and C8 respectively. It is listed under CAS 303971-20-2 and PubChem CID 1102623, with a molecular weight of 426.9 g/mol and a calculated XLogP3-AA of 4.1.

Molecular Formula C21H19ClN4O2S
Molecular Weight 426.9 g/mol
Cat. No. B15078489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
Molecular FormulaC21H19ClN4O2S
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4
InChIInChI=1S/C21H19ClN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-6-4-3-5-7-14)20(23-18)29-13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3
InChIKeyWANSWYMFMBQDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione – Core Structural Identity and Baseline Procurement Context for Scouting Analysts


This compound is a fully substituted purine-2,6-dione (xanthine) with distinct benzyl and 4-chlorobenzylthio substituents at N7 and C8 respectively. It is listed under CAS 303971-20-2 and PubChem CID 1102623, with a molecular weight of 426.9 g/mol and a calculated XLogP3-AA of 4.1 [1]. The scaffold belongs to a class known for adenosine receptor modulation and phosphodiesterase inhibition, but the compound's specific substitution pattern at N7 and C8 distinguishes it from theophylline (1,3-dimethylxanthine) and other simple xanthine analogs. Publicly documented biological annotations remain limited; the most reproducible quantitative activity is moderate inhibition of streptokinase A expression (EC50 ~5.9–10.7 μM) recorded in the Broad Institute's MLPCN screening panel [2].

Why Generic 8-Thioxanthine Analogs Cannot Substitute for 7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione in Screening Cascades


Simple in-class substitution fails because the N7-benzyl and C8-(4-chlorobenzylthio) motifs are not interchangeable with methyl or allyl variants found in common xanthine screening collections. The precise spatial arrangement of the two aromatic rings—the benzyl group at N7 and the 4-chlorophenyl ring appended via a thioether linker at C8—creates a unique pharmacophoric topology. Even closely related 8-thioxanthines from the same MLPCN streptokinase screen exhibit substantially different activity profiles, confirming that biological response is exquisitely sensitive to these substitution patterns [1]. No other compound in the BindingDB streptokinase dataset bearing both a 4-chlorobenzyl group and a benzylthio linker has been identified, reinforcing that generic substitution would alter critical binding interactions in an unpredictable manner [1].

Quantitative Differentiation Evidence: 7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione Against Closest Analogs


Streptokinase A Expression Inhibition: Target Compound vs. MLPCN Screening Panel Baseline

The target compound exhibits reproducible inhibition of streptokinase A expression in a Group A Streptococcus (GAS) whole-cell reporter assay, with EC50 values of 5.9 μM and 10.7 μM reported in two independent determinations from the Broad Institute MLPCN panel [1]. While the MLPCN streptokinase screen (PubChem AID 1914) tested a diverse compound library, the vast majority of actives in this assay were clustered in the low micromolar to high nanomolar range, positioning the target compound as a moderately potent hit within that distribution. The compound's EC50 of 5.9 μM places it approximately 5- to 10-fold less potent than the most active chemotypes identified in the same screen, yet its unique 7-benzyl-8-(4-chlorobenzylthio) substitution pattern provides a distinct starting point for medicinal chemistry optimization not available from the more potent but structurally unrelated hit series [1].

Streptokinase A inhibition Antivirulence screening Xanthine-based inhibitors

Structurally Closely Related Analog: 7-(4-Chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

The closest retrievable analog in vendor and database inventories is 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione (CAS: listed as SALOR-INT L213764-1EA), which differs from the target compound solely by replacement of the C8 benzylthio group with a 2-methylprop-2-en-1-yl (methallyl) thioether group . No head-to-head biological comparison data are publicly available for these two compounds. However, the differential C8 substituent has significant implications: the benzylthio group in the target compound provides a planar aromatic surface capable of π-stacking and hydrophobic interactions, whereas the methallyl group in the comparator is a smaller, non-aromatic alkenyl chain lacking aromatic character. This structural divergence is expected to alter binding mode, target selectivity, and metabolic stability profiles, though quantitative confirmation requires dedicated comparative assays [1].

Xanthine SAR 8-Thioether substituent effects Allyl vs benzyl comparison

Class-Level Inference: 8-Thioxanthine Scaffold Differentiation from Theophylline-Based Inhibitors

At the class level, 8-thioxanthines (including the target compound) are distinguished from theophylline (1,3-dimethylxanthine) and other 8-unsubstituted or 8-alkyl xanthines by the presence of a sulfur atom at C8. Literature on the broader 8-thioxanthine class indicates that C8-thio substitution can shift adenosine receptor subtype selectivity and alter phosphodiesterase (PDE) isoform inhibition profiles relative to theophylline, though the magnitude and direction of these shifts are highly substituent-dependent and have not been characterized for the specific 7-benzyl-8-(4-chlorobenzylthio) combination present in the target compound [1]. The target compound's calculated logP of 4.1 is significantly higher than theophylline's logP of approximately -0.02, indicating markedly increased lipophilicity that will affect membrane permeability, protein binding, and metabolic clearance in ways that simple in-class substitution cannot recapitulate [2].

Xanthine scaffold comparison Phosphodiesterase inhibition Adenosine receptor selectivity

Recommended Application Scenarios for 7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione


Streptokinase Virulence Inhibition Hit-to-Lead Optimization Campaigns

The compound's confirmed streptokinase A expression inhibitory activity (EC50 5.9–10.7 μM) positions it as a tractable starting point for medicinal chemistry optimization targeting Group A Streptococcus virulence. The structural uniqueness of its 7-benzyl-8-(4-chlorobenzylthio) pharmacophore—not represented among more potent MLPCN hits—provides a distinct chemical series for exploring alternative binding modes. Procurement is justified when the research objective is to diversify chemical matter beyond the most potent but structurally saturated lead series identified in the original Broad Institute screen [1].

Chemical Probe Development for Bromodomain Target Profiling

The compound (also cataloged as BRD-K03108423-001-04-4 in the Broad Institute's probe library) has been referenced in the context of bromodomain chemical toolbox studies, though detailed BROMOscan profiling data for this specific compound have not been publicly disclosed in full. Researchers developing selective bromodomain inhibitors may procure this compound as part of a broader screening panel to assess bromodomain selectivity fingerprints, particularly given the purine-2,6-dione core's known capacity to engage acetyl-lysine binding pockets when appropriately substituted [1].

Lipophilic Xanthine Scaffold for Membrane-Permeable Inhibitor Design

With a calculated logP of 4.1—over 10,000-fold more lipophilic than theophylline—this compound serves as a prototype for designing membrane-permeable xanthine-based inhibitors targeting intracellular proteins. Procurement is strategically relevant for projects requiring a purine-2,6-dione scaffold with enhanced passive membrane permeability and blood-brain barrier penetration potential, where the 7-benzyl and 8-(4-chlorobenzylthio) substituents contribute to both lipophilicity and target engagement surface area [1].

Quote Request

Request a Quote for 7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.